![molecular formula C21H16N4O4S B2519084 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941942-44-5](/img/structure/B2519084.png)

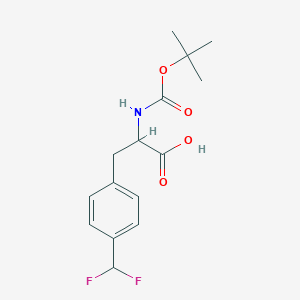

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. Therefore, a detailed synthesis analysis cannot be provided .Chemical Reactions Analysis

The search results do not provide specific information on the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a Log Octanol-Water Partition Coefficient (Log Kow) of 0.59, a boiling point of 697.05°C, and a melting point of 304.64°C . The vapor pressure at 25°C is 1.49E-016 mm Hg .Applications De Recherche Scientifique

Inhibition of Mitochondria in Tumor Cells Under Glucose Starvation

One of the amuvatinib derivatives, N-(2H-1,3-benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, was found to be efficacious in tumor cells experiencing glucose starvation . This compound inhibits mitochondrial membrane potential, which supports the concept that tumor cells are dependent on mitochondria under glucose starvation .

COX Inhibitors and Cytotoxic Agents

Benzodioxole derivatives have been synthesized and evaluated as COX inhibitors and cytotoxic agents . These compounds showed moderate activity against both COX1 and COX2 enzymes .

Anticancer Activity Against Various Cancer Cell Lines

A series of 1-benzo[d][1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines .

Antioxidant Activity

New benzodioxole derivatives containing aryloxypropanol, aminoacetyl, and hetarylsulfanylacetyl substituents have been synthesized and evaluated for their antioxidant activity .

Antimicrobial Activity

Benzodioxole nucleus has been leveraged in drug exploration to create innovative compounds demonstrating antimicrobial prowess .

Treatment of Various Diseases

Non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes are used for various therapeutic purposes globally . Due to their wide pharmacological effects, including analgesic, anti-inflammatory, and antipyretic effects, they are investigated as being some of the best choices for treating different diseases like arthritis and rheumatism .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of N-(2H-1,3-benzodioxol-5-yl)-2-{2-methyl-4-oxo-7-phenyl-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl}acetamide are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Mode of Action

This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . The compound’s interaction with its targets results in changes in cell cycle progression and triggers programmed cell death.

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle progression and apoptosis. By causing cell cycle arrest at the S phase, it prevents the replication of cancer cells. By inducing apoptosis, it triggers the self-destruction of these cells .

Pharmacokinetics

The compound has shown good selectivity between cancer cells and normal cells , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the compound’s action is the inhibition of cancer cell growth. It achieves this by disrupting the cell cycle and inducing apoptosis, leading to the death of cancer cells .

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O4S/c1-12-22-19-20(30-12)18(13-5-3-2-4-6-13)24-25(21(19)27)10-17(26)23-14-7-8-15-16(9-14)29-11-28-15/h2-9H,10-11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLFRAVAXFYWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B2519007.png)

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)

![Ethyl 4-({[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]acetyl}amino)benzoate](/img/structure/B2519023.png)